molecular formula C21H27N3O3S B2646270 N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide CAS No. 878053-76-0

N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2646270
CAS No.: 878053-76-0
M. Wt: 401.53
InChI Key: RVAQTDUYJTYFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a suitable thiol compound.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the thioether linkage.

    Reduction: Reduction reactions can modify the carbonyl groups or other functional groups present in the molecule.

    Substitution: Various substitution reactions can occur, especially at the indole nitrogen or the morpholino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Alkyl halides, acyl chlorides, etc.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-((1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
  • N-cyclopentyl-2-((1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Uniqueness

N-cyclopentyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is unique due to the presence of the morpholino group, which can impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

IUPAC Name

N-cyclopentyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c25-20(22-16-5-1-2-6-16)15-28-19-13-24(18-8-4-3-7-17(18)19)14-21(26)23-9-11-27-12-10-23/h3-4,7-8,13,16H,1-2,5-6,9-12,14-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAQTDUYJTYFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.